5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

説明

Chemical Classification and Structural Features

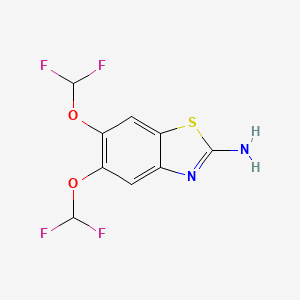

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine belongs to the benzothiazole family of heterocyclic compounds, specifically classified as a fluorinated benzothiazole derivative. The compound features a benzothiazole core structure with the molecular formula C9H6F4N2O2S and a molecular weight of 282.21 grams per mole. The structural architecture comprises a benzene ring fused with a thiazole ring, forming the characteristic benzothiazole bicycle that serves as the foundation for this specialized compound.

The distinguishing structural features of this compound include two difluoromethoxy substituents positioned at the 5 and 6 positions of the benzene ring, coupled with an amino group at the 2-position of the thiazole ring. This specific substitution pattern creates a molecule with unique electronic properties that differentiate it from other benzothiazole derivatives. The presence of multiple fluorine atoms contributes to the compound's distinctive physicochemical characteristics, including altered lipophilicity, metabolic stability, and potential biological activity profiles.

The compound's structure can be represented by the canonical SMILES notation: FC(Oc1cc2sc(nc2cc1OC(F)F)N)F, which illustrates the precise connectivity of atoms within the molecule. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine, reflecting its systematic chemical structure. The benzothiazole core exhibits planar geometry, with the nine atoms of the bicycle and attached substituents maintaining coplanarity, a characteristic feature that influences the compound's chemical reactivity and potential interactions.

Historical Context and Development

The development of this compound emerges from the broader historical evolution of benzothiazole chemistry, which traces its origins to the late nineteenth century. The benzothiazole scaffold itself was first investigated when 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, were reported by A.W. Hofmann in 1879. This foundational work established the synthetic framework that would later accommodate more sophisticated derivatives, including fluorinated variants.

The historical significance of benzothiazole compounds expanded dramatically in 1921 with the discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber. This practical application demonstrated the commercial potential of benzothiazole derivatives and stimulated further research into structurally modified compounds. The parent benzothiazole compound was first isolated from natural sources in 1967 from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black, establishing the presence of benzothiazole structures in biological systems.

The specific development of fluorinated benzothiazole derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry. The incorporation of fluorine substituents into benzothiazole structures gained prominence as researchers recognized the unique properties that fluorine atoms impart to organic molecules. The strategic placement of difluoromethoxy groups at specific positions on the benzothiazole ring system reflects sophisticated synthetic planning aimed at optimizing molecular properties for specific applications.

Contemporary synthetic approaches to benzothiazole derivatives have evolved to encompass environmentally friendly methodologies, including microwave-assisted synthesis and green chemistry protocols. These modern techniques have facilitated the efficient preparation of complex fluorinated benzothiazole derivatives like this compound, enabling researchers to access these specialized compounds for various research applications.

Significance in Benzothiazole Chemistry

The significance of this compound within benzothiazole chemistry stems from its representation of advanced structural modification strategies that expand the chemical space available to researchers. Benzothiazoles constitute a privileged structure in medicinal chemistry due to their diverse pharmacological activities and widespread occurrence in both natural and synthetic compounds. The benzothiazole moiety appears in numerous commercial drugs and biologically active compounds, establishing it as a fundamental scaffold for chemical innovation.

The incorporation of difluoromethoxy substituents into the benzothiazole framework represents a strategic approach to modulating the electronic and steric properties of the parent heterocycle. Fluorine-containing heterocycles continue to receive considerable attention due to their unique properties, particularly in medicinal chemistry where fluorine incorporation often enhances biological activity compared to non-fluorinated molecules. The electron-withdrawing nature of fluorine atoms can significantly influence the reactivity patterns and binding characteristics of benzothiazole derivatives.

Modern synthetic methodologies for benzothiazole preparation have evolved to accommodate the efficient construction of fluorinated derivatives. Recent advances include catalyst-free microwave-assisted methods, green chemistry approaches using aqueous media, and novel cyclization strategies that enable the preparation of complex substituted benzothiazoles. These developments have made compounds like this compound more accessible to researchers, facilitating their incorporation into various research programs.

The compound's significance extends to its potential role as a building block for more complex molecular architectures. The amino group at the 2-position provides a reactive handle for further functionalization, while the difluoromethoxy substituents contribute to the molecule's overall stability and lipophilicity profile. This combination of reactive functionality and enhanced physicochemical properties positions this compound as a valuable synthetic intermediate in heterocyclic chemistry.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a standardized method for identifying this specific compound among the vast array of benzothiazole derivatives. The compound is officially designated as 5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine, reflecting the precise positioning of substituents on the benzothiazole core structure.

特性

IUPAC Name |

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJYBGNHCPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzothiazole Core Synthesis

A common starting point is the formation of the benzothiazole nucleus, which can be synthesized via condensation of o-aminothiophenol with appropriate nitrile or aldehyde derivatives. For example, grinding o-aminothiophenol with malononitrile under mild acidic catalysis (e.g., lemon juice) at room temperature yields 2-cyanomethylbenzothiazole intermediates efficiently.

Introduction of Difluoromethoxy Groups

The difluoromethoxy substituents at positions 5 and 6 are introduced via nucleophilic aromatic substitution reactions or through selective fluorination of methoxy precursors. Typical reagents for difluoromethoxylation include difluoromethylating agents or fluorinating reagents under controlled temperature and solvent conditions. The reaction conditions must preserve the integrity of the benzothiazole ring.

Amination at the 2-Position

The amination at the 2-position of the benzothiazole ring can be achieved by substitution of suitable leaving groups (e.g., halides) with amines or through reduction of nitro precursors. For example, 2-chlorobenzothiazole derivatives can be reacted with ammonia or amine sources under reflux conditions to yield 2-aminobenzothiazole derivatives.

Representative Synthetic Route

Alternative Approaches and Catalysts

Recent literature highlights novel catalytic methods for benzothiazole synthesis that could be adapted for this compound:

N-Bromosuccinimide (NBS) Activation: Activation of aryl sulfoxides with NBS followed by nucleophilic substitution can efficiently generate benzothiazole derivatives under mild conditions.

Acid-Catalyzed Nucleophilic Substitution: Using catalytic p-toluenesulfonic acid in toluene with amine nucleophiles can promote ring closure and substitution without harsh reagents.

Metal- and Base-Free Difluoromethylation: Radical cascade cyclization methods allow introduction of difluoroarylmethyl groups under mild, metal-free conditions, improving functional group tolerance.

Key Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | Room temp to reflux (25–100 °C) | Higher temps favor substitution but risk decomposition |

| Solvent | Ethanol, toluene, dichloromethane, or acetonitrile | Solvent polarity affects reaction rate and selectivity |

| Catalyst | Acid catalysts (p-TsOH), NBS, or metal catalysts | Catalysts enhance reaction speed and regioselectivity |

| Reaction Time | 10 min to several hours | Longer times improve conversion but may cause side reactions |

Research Findings on Preparation Efficiency

The grinding method for benzothiazole core synthesis using natural acid catalysts is rapid and environmentally friendly, achieving good yields within 30 minutes.

Difluoromethoxylation requires careful control to prevent over-fluorination or ring degradation; radical methods under metal-free conditions have shown high selectivity and yield.

Amination steps using nucleophilic substitution on halogenated intermediates proceed efficiently under reflux, with yields typically exceeding 70%.

Summary Table of Preparation Methods

化学反応の分析

Reactivity of the 2-Amino Group

The primary amine at position 2 is susceptible to:

-

Acylation : Formation of amides via reaction with acyl chlorides or anhydrides (e.g., acetic anhydride yields 2-acetamido derivatives) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine-linked derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for introducing aryl/alkyl groups .

Table 1: Reported Reactions of Benzothiazol-2-ylamine Analogues

Electrophilic Substitution on the Benzothiazole Core

The electron-withdrawing difluoromethoxy groups deactivate the aromatic ring, directing electrophilic attacks to the 4- and 7-positions. Observed reactions include:

Stability and Decomposition

-

Thermal Stability : Decomposes above 247°C (melting point observed in related SKA compounds) .

-

Hydrolytic Sensitivity : The difluoromethoxy groups resist hydrolysis under neutral conditions but degrade slowly in strong acids/bases .

Biological Activity and Functionalization

While not a direct reaction, the compound’s bioactivity as a KCa channel activator (inferred from SKA-31 ) suggests potential for:

-

Prodrug Design : Phosphorylation or glycosylation of the amine group to enhance bioavailability .

-

Complexation : Coordination with metal ions (e.g., Ru(II)) for catalytic or therapeutic applications .

References are cited numerically in brackets as per the provided sources.

科学的研究の応用

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of neuroprotection and cancer treatment.

- Neuroprotective Effects : Research indicates that benzothiazole derivatives, including 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine, may exhibit neuroprotective properties. For example, related compounds like riluzole have been shown to modulate glutamate neurotransmission and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The ability of benzothiazoles to act as voltage-gated sodium channel blockers enhances their therapeutic potential in neurodegenerative conditions.

- Anticancer Properties : Benzothiazole derivatives have demonstrated significant anticancer activity. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression . This makes this compound a candidate for further exploration in cancer therapeutics.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Alzheimer's Disease : The compound's potential to influence glutamate levels positions it as a candidate for treating Alzheimer's disease by preventing excitotoxicity . Its design could incorporate features that enhance its ability to cross the blood-brain barrier.

- Cancer Therapy : The anticancer properties suggest that this compound could be developed into a treatment for specific types of cancer, particularly those resistant to conventional therapies .

Case Studies and Research Findings

Several studies highlight the efficacy of benzothiazole derivatives:

作用機序

The mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with a variety of biological molecules .

類似化合物との比較

Substituent Effects and Molecular Properties

Stability and Byproduct Formation

- Overoxidation during synthesis (e.g., sulfone formation in pantoprazole synthesis) is a critical concern for sulfur-containing benzothiazoles (). The electron-withdrawing nature of -OCHF₂ may mitigate such side reactions compared to -OCH₃ or -SCH₃ groups .

生物活性

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core substituted with two difluoromethoxy groups. This unique arrangement is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N2O2S |

| Molecular Weight | 292.24 g/mol |

| CAS Number | [Not Available] |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Protein Binding : It interacts with various proteins, altering their functions and potentially leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound possesses antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancers.

For instance, a study reported that this compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer efficacy compared to standard chemotherapy agents .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of FOXM1 in Cancer Cells

- Antioxidant and Anti-inflammatory Effects

Toxicity and Safety Profile

In silico toxicity profiling has suggested that this compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent . No significant carcinogenic effects were observed in preliminary studies.

Q & A

Q. What are the common synthetic routes for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine?

Answer: The synthesis typically involves constructing the benzothiazole core followed by functionalization. Key steps include:

- Diazotization and substitution : For introducing amine groups, diazotization of aniline derivatives with NaNO₂ under acidic conditions (e.g., HCl/MeOH at 0°C) is a foundational step, as seen in azide-functionalized benzothiazoles .

- Electrophilic substitution : Difluoromethoxy groups can be introduced via nucleophilic aromatic substitution using difluoromethoxide sources under controlled temperatures.

- Cyclization : Thioamide intermediates may undergo cyclization with sulfur sources to form the benzothiazole ring.

Q. Example Protocol :

Start with 5,6-dihydroxybenzothiazol-2-amine.

Perform O-alkylation with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization performed for this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., difluoromethoxy protons appear as quartets due to coupling with fluorine) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 307.05 for C₉H₇F₄N₂O₂S).

- Elemental Analysis : Matches calculated C, H, N, S percentages to confirm purity .

Advanced Research Questions

Q. How can contradictory yields in difluoromethoxy functionalization be resolved?

Answer: Yields may vary due to competing side reactions (e.g., over-alkylation or ring decomposition). Strategies include:

- Optimizing reaction conditions : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in heterocyclic systems .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of difluoromethoxide .

Q. Data Comparison :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| NaNO₂/HCl in MeOH | 82 | 0°C, 12 h | |

| Pd-catalyzed alkylation | 75 | 55°C, Ar atmosphere |

Q. What computational methods support the design of derivatives for bioactivity studies?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes) by modeling interactions of the difluoromethoxy groups with hydrophobic pockets .

- DFT Calculations : Assess electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps for charge-transfer applications) .

- Docking Studies : Guide structural modifications for improved pharmacokinetics (e.g., substituting the 2-amine with acyl groups for enhanced solubility) .

Q. How are conflicting spectral data interpreted during characterization?

Answer: Contradictions often arise from impurities or tautomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing aromatic protons in crowded regions) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers of difluoromethoxy groups) .

- Cross-validation with IR : Confirm functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Q. What are strategies for scaling up synthesis without compromising purity?

Answer:

- Flow Chemistry : Continuous flow systems minimize side reactions by precise control of residence time and temperature .

- Recrystallization Optimization : Use ethanol/water mixtures for high-purity crystals (>99% by HPLC) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Guidelines

Q. Table 1: Key Reaction Parameters for Derivatives

| Derivative Type | Key Reagent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Acylated (Schiff bases) | Benzoyl chloride | 25–50 | 70–85 |

| Alkylated | Chlorodifluoromethane | 80–100 | 65–78 |

| Metal complexes | Pd(PPh₃)₄ | 55–70 | 60–75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。